molecular formula C12H8ClFN2O2S B2418195 2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide CAS No. 1171377-26-6

2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide

Cat. No.: B2418195
CAS No.: 1171377-26-6
M. Wt: 298.72
InChI Key: AKOIQNXIVQBWEA-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide is a heterocyclic compound that contains both a thiophene ring and a benzamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorine and fluorine atoms in the benzamide ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: Halogen atoms in the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzamido-thiophene-3-carboxamide
  • 2-Fluorobenzamido-thiophene-3-carboxamide
  • 2-(2-Chloro-6-fluorobenzamido)benzothiophene

Uniqueness

2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide is unique due to the simultaneous presence of both chlorine and fluorine atoms in the benzamide ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-chloro-6-fluorobenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2S/c13-7-2-1-3-8(14)9(7)11(18)16-12-6(10(15)17)4-5-19-12/h1-5H,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOIQNXIVQBWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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